molecular formula C8H5ClO4 B1349401 2-Chloroisophthalic acid CAS No. 13049-16-6

2-Chloroisophthalic acid

Cat. No. B1349401
CAS RN: 13049-16-6
M. Wt: 200.57 g/mol
InChI Key: NJKVZDOEWYNQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroisophthalic acid is a chemical compound with the molecular formula C8H5ClO4 . It is stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms . The InChI code for this compound is 1S/C8H5ClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.57 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 199.9876363 g/mol . The topological polar surface area is 74.6 Ų . The heavy atom count is 13 .

Scientific Research Applications

1. Role in Synthesis of Fine Chemicals

2-Chloroisophthalic acid plays a significant role in the synthesis of various chemicals, including pesticides, dyestuffs, and agriculture chemicals. It's an integral component in the production of ibuprofen and various agricultural chemical intermediates (Zhou Liang, 2006).

2. Environmental Monitoring Applications

The substance can be utilized in environmental monitoring. A study used 2-chloropropionic acid as a model pollutant in a whole-cell bacterial sensor system, highlighting its potential in detecting environmental pollutants (M. Tauber, R. Rosen, S. Belkin, 2001).

3. Photocatalytic Degradation Studies

Research includes exploring the photocatalytic degradation of chlorophenols using catalysts like copper-doped titanium dioxide, where this compound serves as a model compound. This application is crucial in understanding the degradation of pollutants under natural light conditions (J. Lin, K. Sopajaree, Thidarat Jitjanesuwan, Ming-Chun Lu, 2018).

4. Development of Sensing Technologies

A significant application involves the development of sensing technologies. For instance, 2-amino-terephthalic acid, a related compound, has been used in constructing Metal Organic Frameworks (MOFs) as a fluorescent sensor for detecting specific ions, demonstrating the utility of derivatives of this compound in sensitive detection technologies (Lu Fan, Yingxi Wang, Ling Li, Jiang-Ling Zhou, 2020).

5. Application in Analytical Chemistry

Analytical chemistry also benefits from its use. A study on 2-aminoterephthalic acid, a derivative, involved molecular conformation and vibrational analysis, indicating the compound's utility in detailed chemical analysis and spectroscopic studies (M. Karabacak, M. Cinar, Zeliha Unal, M. Kurt, 2010).

6. Biodegradation and Environmental Remediation

This compound and its derivatives are subjects in studies on biodegradation and environmental remediation. Research on the anaerobic biodegradation of chlorophenoxyacetic acids, including 2,4-dichlorophenoxyacetic acid, provides insights into the degradation pathways and environmental impacts of these compounds (S. Gibson, J. Suflita, 1990).

Safety and Hazards

The safety information for 2-Chloroisophthalic acid indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

2-chlorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKVZDOEWYNQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345282
Record name 2-Chloroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13049-16-6
Record name 2-Chloroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroisophthalic acid
Reactant of Route 2
Reactant of Route 2
2-Chloroisophthalic acid
Reactant of Route 3
Reactant of Route 3
2-Chloroisophthalic acid
Reactant of Route 4
Reactant of Route 4
2-Chloroisophthalic acid
Reactant of Route 5
Reactant of Route 5
2-Chloroisophthalic acid
Reactant of Route 6
Reactant of Route 6
2-Chloroisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.